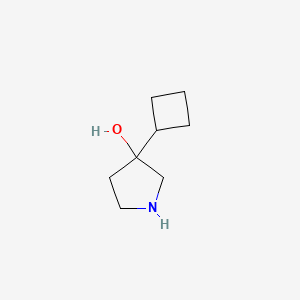

3-Cyclobutylpyrrolidin-3-ol

Description

3-Cyclobutylpyrrolidin-3-ol is a pyrrolidine derivative characterized by a hydroxyl group at the 3-position of the pyrrolidine ring and a cyclobutyl substituent. Pyrrolidine derivatives are frequently explored in medicinal chemistry due to their conformational rigidity and ability to modulate biological targets.

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

3-cyclobutylpyrrolidin-3-ol |

InChI |

InChI=1S/C8H15NO/c10-8(4-5-9-6-8)7-2-1-3-7/h7,9-10H,1-6H2 |

InChI Key |

KHGBGWAEXFIHOS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2(CCNC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the 1,3-dipolar cycloaddition between a nitrone and an olefin can be used to construct the pyrrolidine ring . Another method involves the regioselective microbial hydroxylation of 1-benzoylpyrrolidine followed by stereoselective enzymatic esterification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutylpyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Cyclobutylpyrrolidin-3-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Cyclobutylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied. For instance, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 3-Cyclobutylpyrrolidin-3-ol (hypothetical data inferred from analogs) with key analogs from the evidence:

*Inferred data based on cyclobutyl substitution.

Key Observations:

- Ring Strain and Reactivity : The cyclopropyl group in 3-Cyclopropyl-pyrrolidin-3-ol introduces significant ring strain (3-membered ring), enhancing reactivity compared to the less strained 4-membered cyclobutyl analog .

- Aromatic vs. Aliphatic Systems: 6-(Cyclopropylmethoxy)pyridin-3-ol contains a pyridine core, offering aromatic stabilization and acidity (pKa ~8–10 for pyridinols), contrasting with the aliphatic pyrrolidine derivatives .

Biological Activity

3-Cyclobutylpyrrolidin-3-ol is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a cyclobutyl group and a hydroxyl group. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

- Antidepressant Activity : Some studies suggest that this compound may influence neurotransmitter systems, potentially offering antidepressant effects. For example, in animal models, it has been shown to enhance serotonin levels, which are crucial for mood regulation.

- Neuroprotective Properties : The compound has demonstrated neuroprotective effects in vitro, suggesting its potential in treating neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.

- Analgesic Effects : Preliminary studies indicate that this compound may possess analgesic properties, possibly through modulation of pain pathways in the central nervous system.

The mechanisms underlying the biological activity of this compound are still being elucidated. Key proposed mechanisms include:

- Receptor Modulation : The compound may act on various neurotransmitter receptors, including serotonin and dopamine receptors, influencing their activity and contributing to its antidepressant and analgesic effects.

- Inhibition of Enzymatic Activity : There is evidence suggesting that this compound can inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters.

Study 1: Antidepressant Activity

A study conducted on rodents evaluated the antidepressant-like effects of this compound using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting potential antidepressant activity (Source: NCBI).

Study 2: Neuroprotection

In vitro studies using human neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in decreased cell death and lower levels of reactive oxygen species (ROS). This suggests a protective role against oxidative damage (Source: ACS Publications).

Data Table

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Reduced immobility in FST/TST | NCBI |

| Neuroprotective | Decreased cell death under oxidative stress | ACS Publications |

| Analgesic | Modulation of pain pathways | ResearchGate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.